molecular formula C14H15ClN4OS B2843923 2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097920-67-5

2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one

Cat. No. B2843923
CAS RN: 2097920-67-5
M. Wt: 322.81
InChI Key: KGIOGDBMTXWMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is known to have a unique structure and properties that make it useful in various fields of study. In

Scientific Research Applications

Antibacterial Activity

A study by Deshmukh et al. (2017) synthesized a series of compounds, including 1,3,4-thiadiazoles, and evaluated them for antibacterial activity. The compounds demonstrated moderate activity against bacteria like Bacillus Subtilis and Escherichia Coli (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

Anticancer Applications

El-Masry et al. (2022) synthesized a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds and evaluated their cytotoxicity against cancer cell lines. Some compounds displayed high selective cytotoxicity towards cancer cells over normal cells, indicating potential as anticancer agents (El-Masry, Essa, Selim, El-Emam, Mohamed, Sakr, Kadry, Taher, & Abou-Seri, 2022).

Corrosion Inhibition

Kaya et al. (2016) investigated the corrosion inhibition performance of several thiadiazole derivatives on iron. Using density functional theory (DFT) calculations and molecular dynamics simulations, they demonstrated that these compounds, including derivatives of 1,3,4-thiadiazoles, could effectively inhibit corrosion (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Antifungal Properties

Volkova, Levshin, and Perlovich (2020) synthesized a novel potential antifungal compound, demonstrating its poor solubility in buffer solutions and better solubility in alcohols. The compound's solubility thermodynamics and partitioning processes in biologically relevant solvents were explored (Volkova, Levshin, & Perlovich, 2020).

Synthesis and Characterization

Alemagna, Bacchetti, and Beltrame (1968) conducted studies on the synthesis and characterization of some 2-aryl-5-chloro-1,3,4-thiadiazoles, exploring their reaction kinetics with different nucleophilic agents (Alemagna, Bacchetti, & Beltrame, 1968).

Antiviral Activity

Chen et al. (2010) synthesized new derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and evaluated their antiviral activity. The study found that some compounds exhibited anti-tobacco mosaic virus activity, indicating potential for antiviral applications (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4OS/c15-12-3-1-11(2-4-12)9-14(20)19-7-5-18(6-8-19)13-10-16-21-17-13/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIOGDBMTXWMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one

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